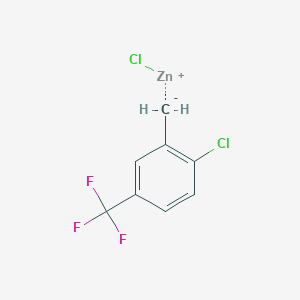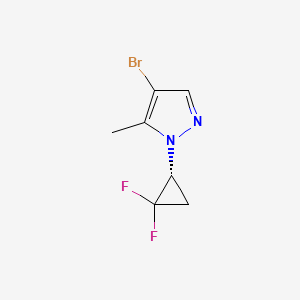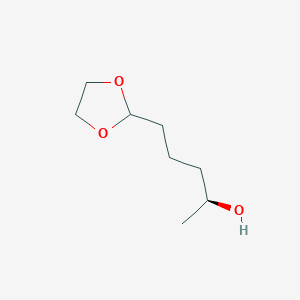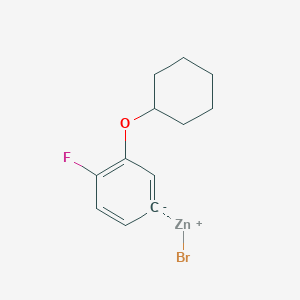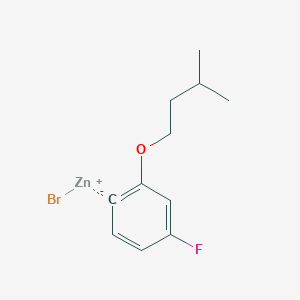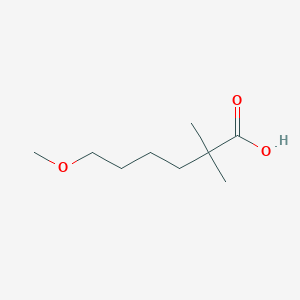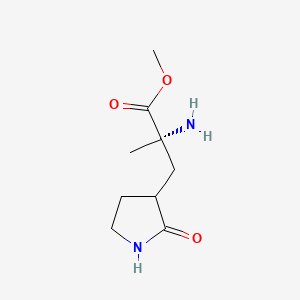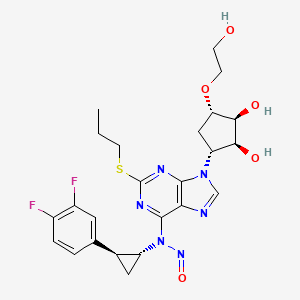
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a purine derivative, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide involves multiple steps, including the formation of the cyclopropyl group, the introduction of the difluorophenyl moiety, and the attachment of the purine derivative. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other purine derivatives and cyclopropyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
What sets N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H28F2N6O5S |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[9-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-2-propylsulfanylpurin-6-yl]nitrous amide |
InChI |
InChI=1S/C24H28F2N6O5S/c1-2-7-38-24-28-22-19(27-11-31(22)17-10-18(37-6-5-33)21(35)20(17)34)23(29-24)32(30-36)16-9-13(16)12-3-4-14(25)15(26)8-12/h3-4,8,11,13,16-18,20-21,33-35H,2,5-7,9-10H2,1H3/t13-,16+,17+,18-,20-,21+/m0/s1 |
InChI 键 |
WXIJBHUJKJRJJW-HMLJSJRSSA-N |
手性 SMILES |
CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=CN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
规范 SMILES |
CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)N=O)N=CN2C5CC(C(C5O)O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


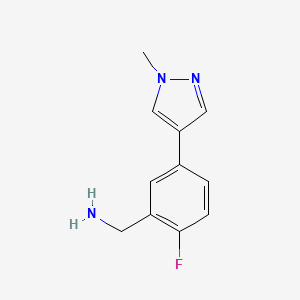
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
